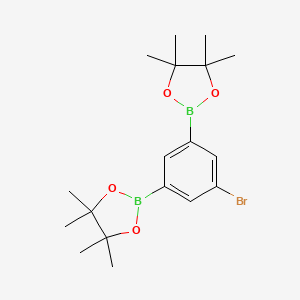
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Descripción general
Descripción
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C18H27B2BrO4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing organic compound that has garnered attention for its potential biological applications. This article explores its biological activity through various studies and findings.
- Chemical Formula : C₁₈H₂₈B₂O₄
- Molecular Weight : 330.04 g/mol
- CAS Number : 1150561-62-8
The compound acts as a DNA cross-linking agent , particularly when activated by hydrogen peroxide (H₂O₂). The mechanism involves the formation of quinone methides (QMs) which can interact with DNA to induce interstrand cross-links (ICLs). This process is crucial in cancer therapy as it can lead to cell death through the inhibition of transcription and replication .
Anticancer Activity
Recent studies have demonstrated that 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits potent anticancer properties . For instance:
- Cell Line Studies : Compounds derived from arylboronates similar to this compound were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited the growth of tissue-derived cancer cells while showing minimal effects on normal cells .
- Mechanistic Insights : The induction of H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes suggests a direct correlation between compound exposure and DNA damage leading to apoptosis. This is indicative of the compound's potential as a therapeutic agent in oncology .
Selectivity and Efficacy
The selectivity of the compound towards cancer cells over normal cells is attributed to its ability to form stable DNA cross-links in the presence of H₂O₂. Studies have shown that modifications in the substituents on the benzene ring can enhance or reduce the cellular activity and stability of these compounds .
Data Table: Summary of Biological Activity
Propiedades
IUPAC Name |
2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27B2BrO4/c1-15(2)16(3,4)23-19(22-15)12-9-13(11-14(21)10-12)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTVIDRGECAWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27B2BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675072 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-62-8 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















